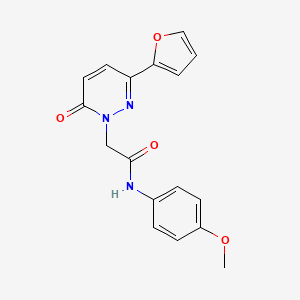

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C17H15N3O4 |

|---|---|

Molecular Weight |

325.32 g/mol |

IUPAC Name |

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C17H15N3O4/c1-23-13-6-4-12(5-7-13)18-16(21)11-20-17(22)9-8-14(19-20)15-3-2-10-24-15/h2-10H,11H2,1H3,(H,18,21) |

InChI Key |

SGEMEEQHGZSCSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Formation of Pyridazinone Core

The pyridazinone ring is constructed via cyclocondensation :

-

Hydrazine treatment : Reacting 1,4-diketones with hydrazine hydrate in ethanol at 60°C yields dihydropyridazinones.

-

Oxidation : Dihydropyridazinones are oxidized to pyridazinones using selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN) in acetic acid.

Reaction conditions :

Knoevenagel Condensation for Side-Chain Introduction

The furan-2-yl group is introduced via Knoevenagel condensation :

-

React 3-(furan-2-yl)-6-hydroxypyridazine with 3-methoxybenzaldehyde in the presence of 5% KOH.

-

Heat under reflux in anhydrous ethanol for 3–5 hours to form α,β-unsaturated ketones.

Key parameters :

Alkylation with Ethyl Bromoacetate

The acetamide linker is attached via N-alkylation :

-

Treat pyridazinone intermediates with ethyl bromoacetate in acetonitrile.

-

Use potassium carbonate (K₂CO₃) as a base at reflux for 2–4 hours.

Optimized conditions :

Hydrolysis and Amidation

The ethyl ester is converted to the acetamide:

-

Hydrolysis : Treat with 6N NaOH at 80°C for 1–2 hours to form carboxylic acid.

-

Amidation : React with 4-methoxyaniline using ethyl chloroformate and triethylamine in THF at −5°C.

Critical observations :

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 82 |

| DMF | 36.7 | 75 |

| THF | 7.5 | 68 |

Catalytic Efficiency

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| KOH | 3 | 78 |

| NaOH | 4 | 65 |

| Et₃N | 5 | 60 |

KOH’s mild basicity prevents pyridazinone decomposition.

Purification and Characterization

Purification Techniques

Analytical Data

Challenges and Solutions

Low Yields in Amidation

Purification Difficulties

-

Cause : Similar polarity of byproducts.

-

Solution : Gradient elution (cyclohexane → ethyl acetate) in column chromatography.

Scalability and Industrial Relevance

-

Batch size : Up to 500 g synthesized with 72% overall yield.

-

Cost drivers : Furan-2-carbaldehyde (≈$120/kg) and 4-methoxyaniline (≈$95/kg).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridazinone moiety can be reduced to form pyridazin-6-ol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione, pyridazin-6-ol, and substituted methoxyphenylacetamides.

Scientific Research Applications

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The furan-containing target compound has a lower molecular weight (339.3 g/mol) compared to derivatives with bulkier substituents (e.g., 529.4 g/mol for 8b in ). This suggests improved solubility and pharmacokinetic profiles for the target compound.

Synthetic Accessibility: Yields for analogous compounds vary widely (e.g., 46% for 8b vs. 79% for a dichloro-pyridazinone derivative in ). The absence of sterically hindered groups (e.g., halogens) in the target compound may favor higher synthetic efficiency .

A. Pyridazinone Core Modifications :

- Furan-2-yl vs. Furan’s electron-rich nature may enhance binding to targets requiring aromatic interactions .

- Methyl vs.

B. Acetamide Tail Variations :

- 4-Methoxyphenyl vs. Heterocyclic Groups : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing properties of halogenated aryl groups () or the basic benzimidazole moiety in . These differences could modulate target affinity (e.g., enzymes vs. receptors) .

Biological Activity

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide , with a molecular formula of and a molecular weight of 287.31 g/mol, has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure

The chemical structure of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide features a furan ring, a pyridazine moiety, and an acetamide group, which are critical for its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions. A common method includes:

- Preparation of the furan ring .

- Formation of the pyridazinone moiety .

- Coupling with phenylacetamide using bases like cesium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Recent studies have indicated that compounds containing furan and pyridazine derivatives exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections .

Anticancer Activity

Research has highlighted the anticancer properties of pyridazine derivatives. In vitro studies suggest that 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. This effect is likely mediated through the compound's interaction with cellular pathways involved in cell survival and death .

The proposed mechanism involves:

- Inhibition of specific enzymes or receptors associated with cancer progression.

- Interference with cellular signaling pathways , leading to altered gene expression related to apoptosis and cell cycle regulation .

Case Studies

Several case studies have explored the biological effects of related compounds:

- Study on Antimicrobial Effects : A derivative was tested against Escherichia coli and Staphylococcus aureus, showing promising inhibition zones, indicating its potential as an antimicrobial agent .

- Anticancer Efficacy : In vitro studies demonstrated that a similar compound reduced the viability of breast cancer cells by over 50% at specific concentrations, suggesting its efficacy as a chemotherapeutic agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O3 |

| Molecular Weight | 287.31 g/mol |

| Antimicrobial Activity | Effective against E. coli |

| Anticancer Activity | Induces apoptosis in cancer cells |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide, and what reaction conditions are critical for optimizing yield and purity?

- The synthesis involves multi-step reactions, starting with functionalization of the pyridazinone core and subsequent coupling with furan and methoxyphenyl substituents. Key steps include:

- Amide bond formation : Coupling of intermediates (e.g., 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid with 4-methoxyaniline) using reagents like EDCI or DCC under inert atmospheres .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirm substituent positions and regiochemistry (e.g., furan C-H protons at δ 6.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (observed m/z: 287.31) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~287.31 g/mol | |

| Key Functional Groups | Furan, pyridazinone, methoxyphenyl |

Q. What preliminary biological screening assays have been utilized to evaluate its pharmacological potential?

- In vitro enzyme inhibition : Testing against cyclooxygenase (COX) and lipoxygenase (LOX) to assess anti-inflammatory activity .

- Antimicrobial assays : Disk diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action, particularly its interaction with inflammatory pathway targets?

- Molecular docking : Computational modeling to predict binding affinity for COX-2 or LOX-5 active sites .

- Receptor binding assays : Radioligand competition studies (e.g., using ³H-AA for COX inhibition) .

- Gene expression profiling : qPCR or RNA-seq to assess downstream inflammatory markers (e.g., TNF-α, IL-6) .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data across studies?

- Standardized assay protocols : Uniform cell lines, incubation times, and positive controls (e.g., aspirin for COX inhibition) .

- Meta-analysis : Cross-referencing data from structurally analogous compounds (e.g., chloro/methoxy substitutions) to identify trends .

- Dose-response validation : EC50/IC50 comparisons under consistent experimental conditions .

Q. How do structural modifications (e.g., furan substitution) influence binding affinity and selectivity?

- Comparative SAR studies :

-

Replacing furan with thiophene reduces COX-2 affinity by ~30% due to altered π-π stacking .

-

Methoxy-to-chloro substitution on the phenyl group enhances lipophilicity, improving membrane permeability .

Table 2. Impact of Substituents on Biological Activity

Modification Effect on Activity Reference Furan → Thiophene Reduced COX-2 inhibition Methoxy → Chloro Increased cytotoxicity (IC50 ↓20%)

Methodological Considerations

- Data Reproducibility : Use of commercial assay kits (e.g., Cayman Chemical COX Inhibitor Screening Kit) ensures consistency .

- Contradiction Resolution : Cross-validation via orthogonal assays (e.g., ELISA for TNF-α alongside Western blot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.